molecular formula C19H23N3O2S B15106603 (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone

(2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone

Cat. No.: B15106603
M. Wt: 357.5 g/mol
InChI Key: VUMHUKFLUGQDIF-UHFFFAOYSA-N
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Description

(2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a morpholine ring, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The morpholine and piperidine rings are then introduced through nucleophilic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying cellular pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanone
  • (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methanol
  • (2-Morpholino-4-phenylthiazol-5-yl)(piperidin-1-yl)methane

Uniqueness

Compared to similar compounds, this compound stands out due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications. Additionally, its stability and reactivity make it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C19H23N3O2S/c23-18(21-9-5-2-6-10-21)17-16(15-7-3-1-4-8-15)20-19(25-17)22-11-13-24-14-12-22/h1,3-4,7-8H,2,5-6,9-14H2

InChI Key

VUMHUKFLUGQDIF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(N=C(S2)N3CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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